cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-iodophenyl ketone substituent. Key properties include:
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAGIZIEINLNK-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641386 | |
| Record name | (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-49-5 | |
| Record name | (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Synthetic Strategy
The synthesis of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically begins with two primary starting materials:
- 4-Iodobenzaldehyde (or positional isomers such as 2-iodobenzaldehyde in closely related compounds)
- Cyclohexanone
The core synthetic approach involves the formation of a carbon-carbon bond linking the iodophenyl group to the cyclohexane ring via an oxoethyl bridge. This key step is often achieved through aldol condensation or related carbonyl addition reactions, where the aldehyde group of the iodobenzaldehyde reacts with the ketone of cyclohexanone under controlled conditions to form the desired keto acid intermediate.
Reaction Conditions and Catalysts
The reaction conditions are crucial for obtaining the cis-isomer with high selectivity and yield. Typical parameters include:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve starting materials and facilitate the reaction.
- Base Catalyst: Mild bases like sodium hydroxide or potassium carbonate catalyze the aldol condensation.
- Temperature: Moderate heating (e.g., 50–80 °C) is applied to drive the reaction to completion without decomposing sensitive functional groups.
- Time: Reaction times vary from several hours to overnight depending on scale and conditions.
In some advanced protocols, palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling) may be employed if the iodophenyl group is introduced via cross-coupling, but the classical method remains the direct condensation of 4-iodobenzaldehyde and cyclohexanone.
Purification Techniques
After the reaction, the crude product mixture contains the target compound along with side products and unreacted starting materials. Purification strategies include:
- Recrystallization: Using solvents such as ethanol or ethyl acetate to selectively crystallize the cis-isomer.
- Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate isomers and impurities.
- High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification to achieve >98% purity.
Industrial Scale-Up Considerations
Industrial production adapts laboratory procedures with attention to:
- Safety: Handling of iodine-containing reagents requires precautions due to toxicity and reactivity.
- Cost-Effectiveness: Optimization of solvent recycling and catalyst reuse.
- Reaction Efficiency: Use of continuous flow reactors to enhance reaction control and scalability.
- Environmental Impact: Minimizing hazardous waste by employing greener solvents and catalysts.
Alternative Preparation Routes and Innovations
Recent patents and research have introduced alternative methods focusing on:
- Hydrogenation Processes: Using tertiary cyclic amide solvents and rhodium or ruthenium catalysts to hydrogenate benzenecarboxylic acid derivatives, which can be adapted for cyclohexane carboxylic acid compounds. This method is more relevant for related cyclohexane carboxylic acids but offers insights into solvent and catalyst systems that might be applicable for analog synthesis.
- Catalytic Systems: Employing palladium-catalyzed cross-coupling to introduce the iodophenyl group selectively.
- Solvent Systems: Use of mixed solvent systems including isopropyl alcohol and tertiary amides to improve solubility and reaction kinetics.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 4-Iodobenzaldehyde, Cyclohexanone | Purity >98% recommended |
| Solvent | DMF, THF, Ethanol | Polar aprotic solvents preferred |
| Catalyst/Base | NaOH, K2CO3 | Mild bases for aldol condensation |
| Temperature | 50–80 °C | Moderate heating to avoid decomposition |
| Reaction Time | 6–24 hours | Depends on scale and stirring efficiency |
| Purification | Recrystallization, Silica Gel Chromatography | HPLC for analytical purity |
| Yield | 60–85% | Variable based on reaction optimization |
| Industrial Adaptation | Continuous flow reactors, solvent recycling | Focus on safety and cost-effectiveness |
Research Findings on Reaction Optimization
- Selectivity: The cis-isomer is favored under controlled temperature and base concentration; higher temperatures may lead to trans-isomer formation.
- Catalyst Loading: Minimal base catalyst loading reduces side reactions and improves yield.
- Solvent Effects: Polar aprotic solvents enhance reaction rate but may complicate purification; mixed solvent systems balance solubility and ease of work-up.
- Purification Efficiency: Combining recrystallization with chromatography yields the highest purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins or enzymes, affecting their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural analogues differ in substituent groups (halogen, nitro, methoxy) or stereochemistry (cis/trans). Below is a detailed analysis:
Substituent Effects on Physicochemical Properties
Key Observations:
- Electronic Effects :
- Polarizability :
Stereochemical and Structural Variations
- Cis vs. In contrast, trans-4-iodophenyl isomers () exhibit different spatial arrangements, which could alter solubility or biological activity .
- Cyclohexane Ring Modifications :
- Analogues with hydroxyl groups (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid in ) show varying pKa values (4.68–4.81), highlighting how substituent position and stereochemistry influence acidity .
Biological Activity
Overview
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the molecular formula C15H17IO3, is an organic compound notable for its potential biological activities. Its structure includes an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group, which contribute to its interactions with biological systems. This article explores its synthesis, mechanisms of action, and biological activities based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 4-iodobenzaldehyde and cyclohexanone.
- Reaction Conditions : A base is used to facilitate the formation of an intermediate compound, which is subsequently oxidized and carboxylated to yield the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity of the compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Halogen Bonding : The iodophenyl group can form halogen bonds with proteins or enzymes, potentially altering their activity.
- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding, enhancing binding affinity and specificity towards target molecules.
These interactions suggest that the compound may modulate enzyme activities or receptor functions, leading to various biological effects.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial.
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer properties by affecting cell signaling pathways involved in tumor growth and proliferation.
Case Studies
- Enzyme Interaction Study : A study evaluated the interaction of this compound with cyclin-dependent kinases (CDKs). Results indicated a significant inhibition of CDK activity, suggesting potential applications in cancer therapy where CDK regulation is crucial.
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of CDK activity | |
| Anticancer Properties | Affecting cell signaling pathways | |
| Anti-inflammatory Effects | Reducing cytokine production |
Q & A
Q. What are the recommended analytical techniques for confirming the structural identity of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to assign stereochemistry and confirm substituent positions. 2D experiments (COSY, HSQC) resolve overlapping signals in the cyclohexane ring .
- X-ray Crystallography: Determine absolute stereochemistry and intramolecular interactions. For example, X-ray structures of analogous compounds (e.g., cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) validate torsional angles (χ₁ = 58.5°, χ₂ = -88.7°) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (≥98%) using reverse-phase methods, as demonstrated for structurally similar cyclohexane carboxylates .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for bulk handling .
- Ventilation: Use fume hoods to minimize inhalation risks. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
- Storage: Store at 2–8°C for long-term stability, as recommended for related cyclohexane carboxylates .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature: Store at 2–8°C to prevent degradation, as shown for analogs like cis-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid .
- Container: Use airtight, light-resistant vials under inert gas (N₂/Ar) to avoid oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for cis-cyclohexane carboxylic acid derivatives?
Methodological Answer:
- Computational Modeling: Combine molecular mechanics (e.g., AMBER/CHARMM) with experimental data to predict rotamer populations. For example, χ₂ rotamers (-100° and 80°) were validated via fluorescence lifetimes (3.1 ns and 0.3 ns) .
- Fluorescence Decay Analysis: Biexponential fitting distinguishes rotamers contributing to photophysical heterogeneity (e.g., intramolecular proton/electron transfer rates) .
Q. What enzymatic pathways are involved in the biodegradation of cis-cyclohexane carboxylate derivatives, and how can these be studied?
Methodological Answer:
-
Key Enzymes:
Enzyme Role Reference Acyl-CoA dehydrogenase Initiates β-oxidation of CoA esters Hydratase Catalyzes hydroxylation of intermediates Lyase Cleaves cyclic intermediates (e.g., pimeloyl-CoA) -
Experimental Approach: Use cell-free extracts from anaerobic bacteria (e.g., Desulfobacterium N47) with LC-MS to track intermediates like glutaryl-CoA and crotonyl-CoA .
Q. What strategies are effective for the enantioselective synthesis of cis-2-substituted cyclohexane-1-carboxylic acids?
Methodological Answer:
Q. How do rotameric conformations influence the photophysical properties of cyclohexane carboxylate derivatives?
Methodological Answer:
Q. What role does stereochemistry play in the biological activity of cyclohexane carboxylate derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
